N~4~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
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Overview
Description
N~4~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of N4-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves several steps:
Cyclocondensation: The initial step involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring.
Substitution Reactions: Subsequent substitution reactions introduce the chloro and methyl groups at specific positions on the pyrazole rings.
Coupling Reactions: The final step involves coupling the substituted pyrazole rings to form the complete compound.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N~4~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions:
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N~4~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism by which N4-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
N~4~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds:
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine: This compound shares the chloro and dimethyl substituents but differs in its overall structure and properties.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different substituents, leading to distinct chemical and biological activities.
The uniqueness of N4-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific combination of substituents and the resulting properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]-1-ethyl-5-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN7O/c1-5-23-11(3)14(7-19-23)16(25)20-13-6-18-22(8-13)9-24-12(4)15(17)10(2)21-24/h6-8H,5,9H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFQJKWYFLXLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NC2=CN(N=C2)CN3C(=C(C(=N3)C)Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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